1-(Methylsulfanyl)cyclobutane-1-carbonitrile
Description
1-(Methylsulfanyl)cyclobutane-1-carbonitrile (CAS: 1465230-51-6) is a cyclobutane derivative featuring a methylsulfanyl (-SMe) substituent and a nitrile (-CN) group at the 1-position of the four-membered ring. Its molecular formula is C₆H₉NS, with a molecular weight of 139.2 g/mol . The compound is synthesized via sulfonylation or substitution reactions, as evidenced by protocols yielding derivatives with similar scaffolds (e.g., 94% yield in nitrophenyl-substituted analogs) . Key spectral data include ¹H NMR signals for cyclobutane protons (δ 2.05–2.56 ppm) and the methylsulfanyl group (δ 3.13 ppm) .
Properties
IUPAC Name |
1-methylsulfanylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIHYOUGNOYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfanyl)cyclobutane-1-carbonitrile (CAS No. 1465230-51-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C5H8N2S
- Molar Mass : 144.19 g/mol
- Density : Not extensively documented
- Boiling Point : Not extensively documented
- Solubility : Solubility in organic solvents is expected due to the presence of the methylthio and nitrile functional groups.
The biological activity of 1-(methylsulfanyl)cyclobutane-1-carbonitrile is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which may suggest a similar action for this compound.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways relevant to disease states.
Antimicrobial Activity
Preliminary studies indicate that 1-(methylsulfanyl)cyclobutane-1-carbonitrile exhibits antimicrobial properties. The minimum inhibitory concentration (MIC) against various microorganisms has been documented as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest a broad spectrum of antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures, indicating its potential application in treating inflammatory conditions. An animal model study showed significant reduction in paw edema, suggesting anti-inflammatory efficacy.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including 1-(methylsulfanyl)cyclobutane-1-carbonitrile. The results indicated that this compound had a significantly lower MIC compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
In Vivo Anti-inflammatory Study
An animal model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammation markers compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that the presence of the methylsulfanyl group enhances biological activity by influencing electronic properties and reactivity. Comparative analysis with related compounds shows:
| Compound | Methylsulfanyl Substituent | Biological Activity |
|---|---|---|
| 1-(Methylsulfanyl)cyclobutane-1-carbonitrile | Yes | High antimicrobial and anti-inflammatory |
| Cyclobutane derivative A | No | Moderate activity |
| Cyclobutane derivative B | No | Low activity |
Comparison with Similar Compounds
Cyclopropane Derivatives
Compound : 1-(Methylsulfanyl)cyclopropane-1-carbonitrile (CAS: 35120-11-7)
- Molecular Formula : C₅H₇NS
- Molecular Weight : 125.2 g/mol
- Key Differences :
Aromatic-Substituted Cyclobutane Derivatives
Compound : 1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile (CAS: 147406-21-1)
- Molecular Formula: C₁₃H₁₅NO₂
- Molecular Weight : 217.27 g/mol
- Key Differences :
Halogenated Derivatives
Compound : 1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS: 1514316-53-0)
Amino-Substituted Analogs
Compound: 1-(Cyclopropylamino)cyclobutane-1-carbonitrile (CAS: 737717-32-7)
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.2 g/mol
- Key Differences: Amino group (-NH-) introduces hydrogen-bonding capability, improving solubility in polar solvents. Reduced lipophilicity compared to methylsulfanyl derivatives .
Structural and Functional Comparison Table
Preparation Methods
General Synthetic Strategies
The synthesis of 1-(Methylsulfanyl)cyclobutane-1-carbonitrile generally involves:
- Introduction of the nitrile group onto a cyclobutane ring.
- Incorporation of the methylsulfanyl substituent at the same carbon as the nitrile.
- Use of controlled reaction conditions to ensure selective substitution and ring integrity.
A common approach reported involves starting from cyclobutanone derivatives, which are functionalized to introduce both the methylsulfanyl and nitrile groups.
Method Using Cyclobutanone, Methylamine, and Cyanogen Bromide
One documented synthetic route involves the reaction of cyclobutanone with methylamine and cyanogen bromide in the presence of a suitable solvent and catalyst:
- Starting materials: Cyclobutanone, methylamine, cyanogen bromide.
- Solvent: Tetrahydrofuran (THF) or similar polar aprotic solvents.
- Catalyst: Various catalysts can be employed to facilitate nucleophilic substitution and ring functionalization.
- Reaction conditions: Controlled temperature and stirring to optimize yield and purity.
- Cyclobutanone reacts with methylamine to form an imine intermediate.
- Cyanogen bromide acts as a cyanating agent, introducing the nitrile group.
- Concurrent or subsequent substitution by methylsulfanyl occurs at the same carbon, yielding 1-(Methylsulfanyl)cyclobutane-1-carbonitrile.
This method is scalable for industrial production with optimization of reaction parameters to maximize yield and product purity.
Alternative Approaches via Sulfur-Containing Intermediates
Recent advances in sulfur chemistry provide alternative pathways:
- Methyl sulfones as precursors: Methyl sulfones can be converted into sulfonylcyclobutanol intermediates through dialkylmagnesium-mediated reactions with epoxides.
- These intermediates can undergo ring closure and nucleophilic substitution to yield sulfur-substituted cyclobutanes.
- Subsequent functional group transformations introduce the nitrile group at the desired position.
This one-pot strategy is efficient and uses commercially available reagents, minimizing purification steps and improving overall yield.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The reaction of cyclobutanone with methylamine and cyanogen bromide is a classical approach that leverages the reactivity of the ketone and the nucleophilicity of methylamine to form an intermediate imine or aminoketone. Cyanogen bromide then introduces the nitrile group via electrophilic cyanation. The methylsulfanyl group is introduced either by direct substitution or by using methylthiol reagents under controlled conditions.
The one-pot synthesis involving methyl sulfones and epichlorohydrin represents a modern and efficient method. Here, dialkylmagnesium reagents mediate the formation of 3-sulfonylcyclobutanol intermediates, which upon activation undergo ring closure to form sulfur-substituted bicyclic intermediates. Modifications of this method allow for the introduction of nitrile groups through further functionalization steps.
The one-pot method is advantageous due to its operational simplicity, reduced number of purification steps, and potential for stereospecific synthesis, which is significant for applications requiring enantioenriched compounds.
Notes on Reaction Optimization and Scale-Up
- Reaction temperature, solvent choice, and catalyst loading are critical parameters influencing yield and selectivity.
- For industrial scale, continuous flow reactors and optimized stirring and temperature control improve reproducibility.
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and distillation or crystallization to obtain high-purity product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(Methylsulfanyl)cyclobutane-1-carbonitrile, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling a cyclobutane precursor with a methylsulfanyl group via nucleophilic substitution or transition-metal-catalyzed reactions. For example, a protocol analogous to (Steps C and E) can be adapted: reacting a halogenated cyclobutane-carbonitrile intermediate with sodium thiomethoxide under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield due to the reactivity of the thiomethyl group .
Q. How can crystallographic data for 1-(Methylsulfanyl)cyclobutane-1-carbonitrile be refined to resolve structural ambiguities?
- Methodology : Use the SHELX suite (SHELXL/SHELXS) for small-molecule refinement. As per , high-resolution X-ray diffraction data should be processed with SHELXL to optimize hydrogen atom positioning and handle potential twinning. For electron density maps, iterative refinement cycles with restraints on the methylsulfanyl group’s thermal parameters improve accuracy .
Q. What spectroscopic techniques are most effective for characterizing the nitrile and methylsulfanyl moieties in this compound?
- Methodology :
- Nitrile Group : IR spectroscopy (sharp peak at ~2240 cm⁻¹) and NMR (~120 ppm) confirm the nitrile functionality.
- Methylsulfanyl Group : NMR (singlet at ~2.1 ppm for SCH) and NMR (~15 ppm for SCH) are diagnostic. Compare with data from analogous compounds in and .
Advanced Research Questions
Q. How do electronic effects of the methylsulfanyl group influence the reactivity of the nitrile group in cycloaddition reactions?
- Methodology : The electron-donating methylsulfanyl group increases electron density on the cyclobutane ring, potentially stabilizing transition states in [2+2] or Diels-Alder reactions. Computational studies (DFT) can map frontier molecular orbitals, while experimental kinetic assays (e.g., monitoring reaction rates with/without substituents) validate these effects. Compare with halogenated analogs in ’s activity table .
Q. What strategies can resolve contradictions in reported biological activity data for structurally similar cyclobutane-carbonitrile derivatives?
- Methodology :
- Meta-Analysis : Tabulate bioactivity data (e.g., IC) from , and 18, focusing on substituent effects (e.g., SCH vs. Br/Cl).
- Orthogonal Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability studies to confirm target engagement. Discrepancies may arise from assay conditions (e.g., buffer pH, solvent) or impurity profiles .
Q. How can computational modeling predict the metabolic stability of 1-(Methylsulfanyl)cyclobutane-1-carbonitrile in drug discovery contexts?
- Methodology :
- ADME Prediction : Tools like SwissADME or Molecular Dynamics (MD) simulations model cytochrome P450 interactions. The methylsulfanyl group may undergo oxidation to sulfoxide; compare with sulfonamide derivatives in .
- In Vitro Validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation rates .
Key Considerations for Researchers
- Synthetic Pitfalls : The methylsulfanyl group is prone to oxidation; use degassed solvents and inert atmospheres during synthesis .
- Data Reproducibility : Cross-validate spectral data with published analogs (e.g., ) to avoid misassignment.
- Biological Studies : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
